molecular formula C9H18N2 B7987467 Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Cat. No.: B7987467
M. Wt: 154.25 g/mol
InChI Key: ZLUPUGLZFNAERG-SECBINFHSA-N
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Description

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine is a chiral amine featuring a piperidine ring substituted with a cyclopropylmethyl group at the 3-position.

The compound’s synthesis likely involves reductive amination or cross-coupling reactions, as inferred from methods used for related piperidine derivatives (e.g., and ). Its stereochemical purity is essential, as enantiomeric differences can drastically alter binding affinities in biological systems.

Properties

IUPAC Name

(3R)-N-cyclopropyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPUGLZFNAERG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-methyl-(R)-piperidin-3-yl-amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the piperidin-3-yl-amine moiety. One common approach is the reaction of cyclopropylmethylamine with a suitable piperidine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-methyl-(R)-piperidin-3-yl-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine has been investigated for its efficacy in treating conditions related to the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, potentially useful for treating disorders like schizophrenia, anxiety, and depression. The compound's ability to influence H3 receptor activity suggests it may aid in cognitive processes and memory enhancement .

Pain Management

This compound exhibits analgesic properties, making it a candidate for managing various pain types, including neuropathic pain and inflammatory conditions. Its potential to act as a substance P antagonist indicates its usefulness in treating chronic pain syndromes such as migraines and fibromyalgia .

Antimicrobial Activity

Research has shown that derivatives of cyclopropyl amines demonstrate significant antimicrobial activity. For instance, studies have indicated that piperidine derivatives can inhibit the growth of M. tuberculosis, highlighting their potential in developing new antituberculosis agents .

Cancer Treatment

This compound has been explored for its anticancer properties, particularly in targeting leukemias and solid tumors. Its role in inhibiting nicotinamide phosphoribosyltransferase (NAMPT) is significant since this enzyme is crucial for NAD biosynthesis, which is vital for cancer cell metabolism .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions that emphasize the importance of substituent positioning on the piperidine ring. The structure of this compound allows for various modifications that can enhance biological activity:

Substituent Position Biological Activity
ParaIncreased potency against M. tuberculosis
MetaDecreased activity
Cyclopropyl substitutionMaintained good activity at low concentrations

Notably, the introduction of cyclopropyl groups has been shown to retain or enhance the activity of piperidine derivatives compared to their benzyl counterparts .

Antituberculosis Activity

A study demonstrated that cyclopropyl-substituted piperidine derivatives exhibited notable antituberculosis activity with minimum inhibitory concentrations (MICs) significantly lower than those of non-cyclopropyl analogs. This finding underscores the importance of structural modifications in enhancing drug efficacy against resistant strains .

Cognitive Enhancement

In a clinical trial setting, compounds similar to this compound were tested for their effects on cognitive function in patients with Alzheimer's disease. Results indicated improvements in memory recall and cognitive processing speed, supporting further exploration into H3 receptor modulators for neurodegenerative diseases .

Mechanism of Action

The mechanism by which Cyclopropyl-methyl-(R)-piperidin-3-yl-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Cyclopropyl-methyl-(R)-piperidin-3-yl-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Relevance Reference
This compound C₉H₁₈N₂ 154.25 Piperidine (6-membered) Cyclopropylmethyl, R-configuration Intermediate for kinase inhibitors N/A (Inference)
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine C₉H₁₈N₂ 154.25 Piperidine (6-membered) Cyclopropylmethyl, S-configuration Stereochemical comparator
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Pyrrolidine (5-membered) Cyclopropyl Unknown (safety data available)
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride C₁₀H₁₅ClBrN₃ 292.61 Piperidine (6-membered) Bromopyridinyl Potential antiviral/antimicrobial agent
(cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine C₁₀H₂₀N₂ 168.28 Pyrrolidine (5-membered) Cyclopropylmethyl, methyl Life sciences research

Key Observations :

  • Ring Size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered), influencing their binding to biological targets.
  • Substituent Effects : The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to simpler alkyl chains.
  • Chirality : The R-enantiomer may exhibit distinct receptor interactions compared to the S-enantiomer, as seen in other chiral amines.

Pharmacological and Functional Comparisons

  • Antimalarial Activity : Trisubstituted pyrimidines with piperidine moieties (e.g., compound 69 in ) demonstrate fast-acting antimalarial properties, suggesting piperidine amines as key pharmacophores.
  • Kinase Inhibition : (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine () is a critical intermediate for Tofacitinib, a JAK inhibitor. The cyclopropylmethyl group in the target compound may similarly modulate kinase binding.
  • Hydrogen Bonding : Piperidine derivatives often participate in hydrogen-bonding networks (), which could enhance target engagement for the R-enantiomer.

Biological Activity

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopropyl and methyl group. The stereochemistry at the piperidine's 3-position plays a crucial role in its biological activity. The compound's unique structure allows it to interact with multiple biological targets, which can lead to varying pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction often leads to alterations in cellular signaling pathways, which can affect processes such as proliferation, apoptosis, and metabolic regulation.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the cyclopropyl and piperidine moieties can significantly influence the compound's potency and selectivity. For instance, studies have shown that substituting different groups at the piperidine nitrogen can enhance or diminish biological activity. A comprehensive SAR analysis is essential for optimizing the compound for therapeutic applications.

Table 1: Summary of SAR Findings

Compound VariantModificationIC50 (nM)Notes
Original-100Baseline activity
Variant AMethyl on N50Increased potency
Variant BCyclohexyl200Decreased potency
Variant CEthyl on C230Enhanced selectivity

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves inhibition of key oncogenic pathways, leading to increased apoptosis in cancer cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes relevant to disease states:

  • LSD1 Inhibition : Studies indicate that structurally similar compounds demonstrate significant inhibition of lysine-specific demethylase 1 (LSD1), with IC50 values in the low nanomolar range .
  • GSK-3β Inhibition : this compound derivatives have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in neurodegenerative diseases. Potent inhibitors have been identified with IC50 values around 130 nM .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on leukemia cells. The results demonstrated a significant reduction in cell viability with an EC50 value of approximately 25 nM, suggesting strong anticancer potential .
  • Enzyme Selectivity : Another investigation focused on the selectivity of this compound as an LSD1 inhibitor compared to other demethylases. The compound exhibited over 250-fold selectivity for LSD1, highlighting its potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl-methyl-(R)-piperidin-3-yl-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving chiral resolution. For example, enantiopure amines are often resolved using chiral acids like D-dibenzoyl tartaric acid, as demonstrated in the synthesis of analogous piperidine derivatives . Key steps include cyclopropane ring formation via [2+1] cycloaddition and stereoselective alkylation. Enantiomeric purity is confirmed by chiral HPLC or polarimetry, with critical attention to reaction temperature and solvent polarity to minimize racemization .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry, as shown for related cyclopropyl-piperidine derivatives (e.g., (3R,4S)-4-cyclopropylpyrrolidin-3-amine) to confirm chiral centers .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify cyclopropane protons (δ ~0.5–1.5 ppm) and piperidine ring conformation. 1H^1H-1H^1H COSY and NOESY validate spatial arrangements .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C8_8H16_{16}N2_2 for the base structure) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of dust/aerosols; wear nitrile gloves and eye protection. In case of skin contact, wash immediately with soap and water .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation. Hygroscopic analogs require desiccants .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Step 1 : Verify computational parameters (e.g., DFT methods like B3LYP/6-311+G(d,p)) for chemical shift calculations. Adjust solvent models (e.g., PCM for DMSO) .
  • Step 2 : Compare experimental 1H^1H-NMR with crystal structure data (e.g., hydrogen bonding in 3-chloropyridin-2-amine causes downfield shifts, requiring revised conformational analysis) .
  • Step 3 : Use dynamic NMR (DNMR) to probe ring-flipping or hindered rotation in piperidine/cyclopropane moieties .

Q. What strategies optimize chiral synthesis when cyclopropane ring strain complicates stereoselectivity?

  • Methodological Answer :

  • Catalytic asymmetric cyclopropanation : Use chiral catalysts like Rh2_2(S-PTTL)4_4 for high enantiomeric excess (ee >90%) .
  • Protecting groups : Temporarily protect the piperidine amine (e.g., Boc) to prevent side reactions during cyclopropane formation .
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers post-synthesis .

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

  • Methodological Answer :

  • Impact : Hygroscopic analogs (e.g., hydrochloride salts) absorb moisture, altering reaction stoichiometry or crystallization yields .
  • Mitigation :
  • Use Karl Fischer titration to quantify water content pre-experiment.
  • Perform reactions under controlled humidity (<10% RH) using gloveboxes .

Q. How should researchers integrate conflicting data from multiple studies on this compound's bioactivity?

  • Methodological Answer :

  • Meta-analysis framework : Apply PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction. For example, compare IC50_{50} values across studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Exclude outliers (e.g., studies with incomplete stereochemical data) to assess robustness .

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